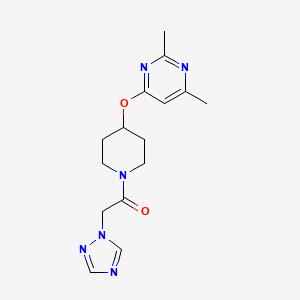

1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2/c1-11-7-14(19-12(2)18-11)23-13-3-5-20(6-4-13)15(22)8-21-10-16-9-17-21/h7,9-10,13H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYHCUWZLMYISU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 219.26 g/mol

- CAS Number : 2034324-77-9

The compound features a complex structure that includes a pyrimidine moiety, a piperidine ring, and a triazole group. These structural components are significant for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrimidine Intermediate : Reaction of 2,6-dimethylpyrimidine with a halogenating agent introduces the oxy group.

- Piperidine Ring Formation : Cyclization reactions lead to the formation of the piperidine ring.

- Coupling Reaction : The pyrimidine intermediate is coupled with the piperidine under specific conditions.

- Triazole Introduction : The triazole moiety is introduced through substitution reactions.

Biological Activity

The biological activity of this compound has been explored in various studies:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : The compound may inhibit enzymes essential for bacterial growth or disrupt cell membrane integrity.

Anticancer Potential

Studies have shown that derivatives of pyrimidine and triazole compounds possess anticancer activities:

- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways:

- Target Enzymes : Research indicates possible inhibition of kinases or other enzymes critical in disease pathways.

Data Table of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial enzymes | |

| Anticancer | Cytotoxic effects on cancer cells | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Studies and Research Findings

Several case studies highlight the biological efficacy of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) lower than standard antibiotics.

-

Cytotoxicity Assay :

- In vitro assays on human cancer cell lines revealed that treatment with the compound led to significant reductions in cell viability compared to control groups.

-

Mechanistic Studies :

- Investigations into the mechanism of action suggested that the compound interferes with DNA synthesis in microbial cells, leading to cell death.

Q & A

Basic: What are the recommended synthetic routes for 1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves coupling a piperidinyl-pyrimidine intermediate with a triazole-containing acetyl moiety. A validated approach includes:

- Step 1: React 4-hydroxy-2,6-dimethylpyrimidine with a piperidine derivative (e.g., 4-bromopiperidine) under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to form the pyrimidine-piperidine ether .

- Step 2: Introduce the triazole group via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Optimization: Use high-purity reagents, monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields >80% are achievable with strict temperature control (reflux in ethanol, 70–80°C) and inert atmospheres .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

Employ a multi-technique approach:

- FT-IR Spectroscopy: Confirm functional groups (e.g., C=O at ~1674 cm⁻¹, C-O-C at ~1271 cm⁻¹, triazole C-N at ~1174 cm⁻¹) .

- NMR (¹H/¹³C): Assign peaks for pyrimidine protons (δ 2.4–2.6 ppm for methyl groups), piperidine protons (δ 3.5–4.0 ppm for oxy-piperidine), and triazole protons (δ 8.1–8.3 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the structure .

Advanced: What experimental strategies are effective for evaluating its biological activity, particularly antimicrobial potential?

Methodological Answer:

- In Vitro Assays:

- Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values can be determined at 24–48 hours .

- Mechanistic Studies: Assess membrane disruption via propidium iodide uptake or β-galactosidase leakage assays .

- Data Interpretation: Compare activity to reference drugs (e.g., ciprofloxacin) and analyze structure-activity relationships (SAR) by modifying substituents on the pyrimidine or triazole rings .

Advanced: How does the compound’s stability vary under different storage and reaction conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for similar heterocycles) .

- Oxidative/Reductive Conditions: Test stability under H₂O₂ (oxidation) or NaBH₄ (reduction). The triazole ring is generally stable, but the acetyl group may undergo reduction to ethanol .

- Storage: Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the piperidinyl ether .

Advanced: How can researchers resolve contradictions in spectral or bioactivity data for this compound?

Methodological Answer:

- Spectral Discrepancies: Compare experimental NMR/IR data with computational predictions (DFT calculations for ¹³C shifts) or repeat synthesis with isotopic labeling (e.g., deuterated solvents) .

- Bioactivity Variability: Validate assays using positive/negative controls and replicate experiments. For example, inconsistent MIC values may arise from differences in bacterial inoculum size; standardize to 1×10⁵ CFU/mL .

Advanced: What mechanistic insights exist for its reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Nucleophilic Sites: The triazole N-atoms and pyrimidine C-4 position are reactive. For example, alkylation occurs preferentially at the triazole N-1 under basic conditions (K₂CO₃, DMF) .

- Electrophilic Substitution: The piperidine oxygen directs electrophiles (e.g., nitration) to the pyrimidine ring’s meta position. Monitor regioselectivity via LC-MS .

Advanced: What methodologies are recommended for studying its pharmacokinetics (e.g., solubility, permeability)?

Methodological Answer:

- Solubility: Use shake-flask method in PBS (pH 7.4) and logP determination via HPLC (C18 column, acetonitrile/water mobile phase) .

- Permeability: Employ Caco-2 cell monolayers or PAMPA (Parallel Artificial Membrane Permeability Assay) to predict intestinal absorption .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.